CI-959
CI-959
Brand Name:
Vulcanchem
CAS No.:
104795-68-8
VCID:
VC20761762
InChI:
InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1
SMILES:
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+]
Molecular Formula:
C14H14N5NaO3S
Molecular Weight:
355.35 g/mol
CI-959
CAS No.: 104795-68-8
Cat. No.: VC20761762
Molecular Formula: C14H14N5NaO3S
Molecular Weight: 355.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104795-68-8 |
|---|---|
| Molecular Formula | C14H14N5NaO3S |
| Molecular Weight | 355.35 g/mol |
| IUPAC Name | sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |
| Standard InChI Key | UCLODRCAPZIYOW-UHFFFAOYSA-M |
| Isomeric SMILES | CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |
| SMILES | CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
| Canonical SMILES | CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator